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molecular formula C10H12N2O2 B8333374 7-(2-Aminoethyl)-3-oxo-2,3-dihydro-1,4-benzoxazine

7-(2-Aminoethyl)-3-oxo-2,3-dihydro-1,4-benzoxazine

Cat. No. B8333374
M. Wt: 192.21 g/mol
InChI Key: UEFINWQOLPHQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05268381

Procedure details

In a 250-cm3 ground-necked flask, 0.01 mol of 7-(2-bromoethyl)-3-oxo-2,3-dihydro-1,4-benzoxazine and 0.3 g of potassium iodide are dissolved in 30 cm3 of dimethylformamide.
Name
7-(2-bromoethyl)-3-oxo-2,3-dihydro-1,4-benzoxazine
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]1[CH:14]=[CH:13][C:7]2[NH:8][C:9](=[O:12])[CH2:10][O:11][C:6]=2[CH:5]=1.[I-].[K+].C[N:18](C)C=O>>[NH2:18][CH2:2][CH2:3][C:4]1[CH:14]=[CH:13][C:7]2[NH:8][C:9](=[O:12])[CH2:10][O:11][C:6]=2[CH:5]=1 |f:1.2|

Inputs

Step One
Name
7-(2-bromoethyl)-3-oxo-2,3-dihydro-1,4-benzoxazine
Quantity
0.01 mol
Type
reactant
Smiles
BrCCC1=CC2=C(NC(CO2)=O)C=C1
Name
Quantity
0.3 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NCCC1=CC2=C(NC(CO2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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